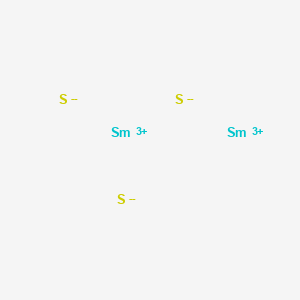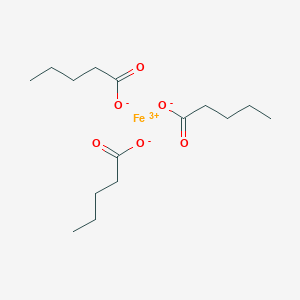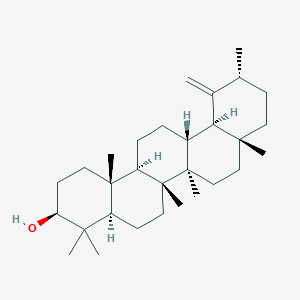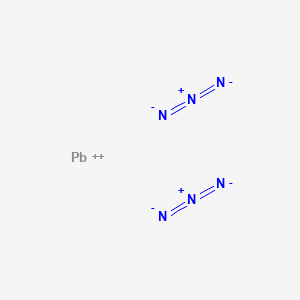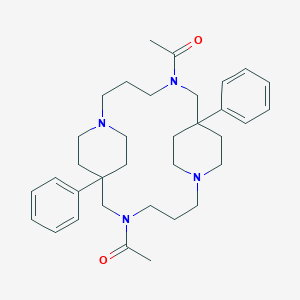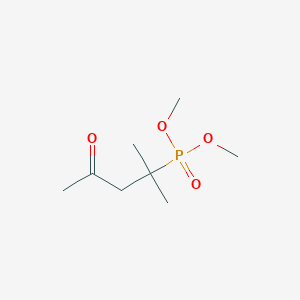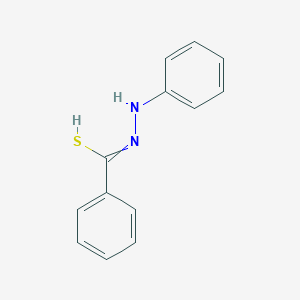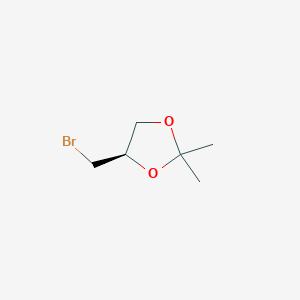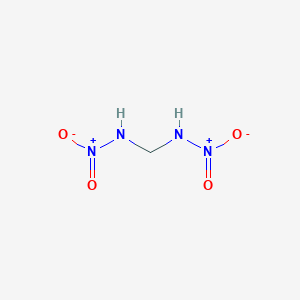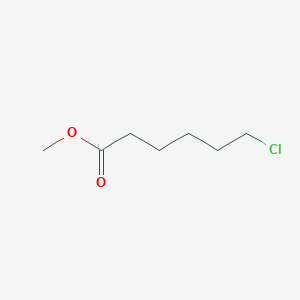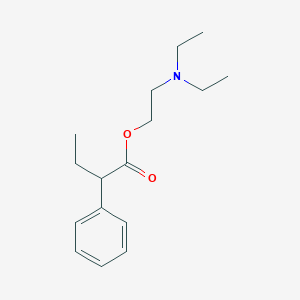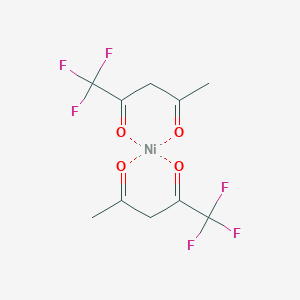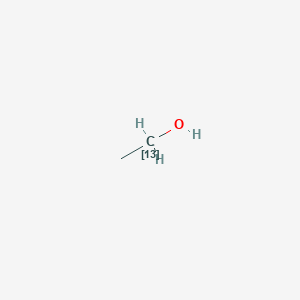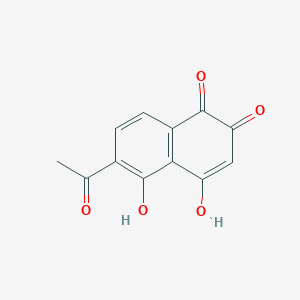
6-Acetyl-4,5-dihydroxynaphthalene-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Acetyl-4,5-dihydroxynaphthalene-1,2-dione (ADND) is a chemical compound that has been extensively studied for its potential applications in scientific research. ADND is a naphthoquinone derivative that exhibits unique chemical properties, making it a valuable tool for a variety of research applications. In
Mecanismo De Acción
The mechanism of action of 6-Acetyl-4,5-dihydroxynaphthalene-1,2-dione involves its ability to generate reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that can cause damage to DNA, proteins, and lipids in cells. 6-Acetyl-4,5-dihydroxynaphthalene-1,2-dione induces the generation of ROS, leading to oxidative stress and ultimately apoptosis in cancer cells. 6-Acetyl-4,5-dihydroxynaphthalene-1,2-dione has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division.
Efectos Bioquímicos Y Fisiológicos
6-Acetyl-4,5-dihydroxynaphthalene-1,2-dione has been shown to exhibit a variety of biochemical and physiological effects. In addition to its anti-cancer activity, 6-Acetyl-4,5-dihydroxynaphthalene-1,2-dione has been shown to exhibit anti-inflammatory and antioxidant activity. It has also been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs and other xenobiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-Acetyl-4,5-dihydroxynaphthalene-1,2-dione has several advantages as a research tool. It is relatively easy to synthesize, and it exhibits potent anti-cancer activity in various cancer cell lines. However, there are also some limitations associated with the use of 6-Acetyl-4,5-dihydroxynaphthalene-1,2-dione in lab experiments. For example, it can be toxic to normal cells at high concentrations, and its mechanism of action is not fully understood.
Direcciones Futuras
There are several future directions for research on 6-Acetyl-4,5-dihydroxynaphthalene-1,2-dione. One area of research is the development of novel derivatives of 6-Acetyl-4,5-dihydroxynaphthalene-1,2-dione with improved potency and selectivity for cancer cells. Another area of research is the investigation of the mechanism of action of 6-Acetyl-4,5-dihydroxynaphthalene-1,2-dione, particularly its ability to induce the generation of ROS in cells. Finally, there is a need for further studies to evaluate the safety and efficacy of 6-Acetyl-4,5-dihydroxynaphthalene-1,2-dione in animal models and clinical trials.
In conclusion, 6-Acetyl-4,5-dihydroxynaphthalene-1,2-dione is a valuable tool for scientific research, with potential applications in cancer research, anti-inflammatory and antioxidant activity, and drug metabolism. Its mechanism of action involves the generation of ROS and inhibition of topoisomerase II activity. While it has several advantages as a research tool, there are also limitations associated with its use. Future research on 6-Acetyl-4,5-dihydroxynaphthalene-1,2-dione should focus on the development of novel derivatives, investigation of its mechanism of action, and evaluation of its safety and efficacy in animal models and clinical trials.
Métodos De Síntesis
The synthesis of 6-Acetyl-4,5-dihydroxynaphthalene-1,2-dione involves the reaction of 1,2-naphthoquinone with acetic anhydride in the presence of a catalyst. The resulting product is purified through a series of chromatography steps to obtain pure 6-Acetyl-4,5-dihydroxynaphthalene-1,2-dione. The synthesis method has been optimized to yield high purity and high yield of 6-Acetyl-4,5-dihydroxynaphthalene-1,2-dione.
Aplicaciones Científicas De Investigación
6-Acetyl-4,5-dihydroxynaphthalene-1,2-dione has been extensively studied for its potential applications in scientific research. One of the key applications of 6-Acetyl-4,5-dihydroxynaphthalene-1,2-dione is in the field of cancer research. 6-Acetyl-4,5-dihydroxynaphthalene-1,2-dione has been shown to exhibit potent anti-cancer activity in various cancer cell lines. It works by inducing apoptosis, a process of programmed cell death, in cancer cells. 6-Acetyl-4,5-dihydroxynaphthalene-1,2-dione has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest.
Propiedades
Número CAS |
13378-90-0 |
|---|---|
Nombre del producto |
6-Acetyl-4,5-dihydroxynaphthalene-1,2-dione |
Fórmula molecular |
C12H8O5 |
Peso molecular |
232.19 g/mol |
Nombre IUPAC |
6-acetyl-4,5-dihydroxynaphthalene-1,2-dione |
InChI |
InChI=1S/C12H8O5/c1-5(13)6-2-3-7-10(12(6)17)8(14)4-9(15)11(7)16/h2-4,14,17H,1H3 |
Clave InChI |
KAMAVUCZIBDMFH-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C2=C(C=C1)C(=O)C(=O)C=C2O)O |
SMILES canónico |
CC(=O)C1=C(C2=C(C=C1)C(=O)C(=O)C=C2O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



